

Purity and Stability of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine hydrochloride

Cat. No.: B561481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known information regarding the purity, stability, and handling of **4-Bromo-2-nitrophenylhydrazine hydrochloride** (CAS No: 100032-79-9). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related analogs, such as 4-bromophenylhydrazine hydrochloride, to provide a broader context for its properties and handling.

Physicochemical Properties

Detailed experimental data for **4-Bromo-2-nitrophenylhydrazine hydrochloride** is not extensively documented in publicly available literature. The table below presents its computed properties alongside experimentally determined data for the related compound, 4-bromophenylhydrazine hydrochloride, to offer a comparative reference.

Property	4-Bromo-2-nitrophenylhydrazine hydrochloride	4-Bromophenylhydrazine hydrochloride (for comparison)
CAS Number	100032-79-9[1][2][3]	622-88-8[4]
Molecular Formula	C ₆ H ₇ BrCIN ₃ O ₂ [1]	C ₆ H ₈ BrCIN ₂ [4]
Molecular Weight	268.49 g/mol [1]	223.50 g/mol
Appearance	Not specified in available literature.	White to light yellow to light red powder or crystals.
Melting Point	Not specified in available literature.	215-240°C[4] or 230°C (decomposition)
Solubility	Not specified in available literature.	Soluble in water.[5]

Purity and Impurity Profile

While specific batch-to-batch purity data for **4-Bromo-2-nitrophenylhydrazine hydrochloride** is not widely published, high purity is generally achievable for this class of chemical intermediates. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of such compounds. For comparison, purities of 98% to over 99% have been reported for the closely related 4-bromophenylhydrazine hydrochloride.

Compound	Purity Specification	Analytical Method	Source
4-Bromophenylhydrazine hydrochloride	98%	HPLC	AKSci[4]
4-Bromophenylhydrazine hydrochloride	>98.0%	HPLC	TCI
4-Bromophenylhydrazine hydrochloride	≥99%	HPLC	Patent CN103387515A[6]

Potential impurities in **4-Bromo-2-nitrophenylhydrazine hydrochloride** could include residual starting materials, such as 4-bromo-2-nitroaniline, by-products from the synthetic reduction step, or various degradation products formed during storage.

Stability and Recommended Storage

Phenylhydrazine and its derivatives are generally known to be sensitive to environmental factors. The hydrochloride salts, such as **4-Bromo-2-nitrophenylhydrazine hydrochloride**, are typically more stable than their free base counterparts.

Key Stability Considerations:

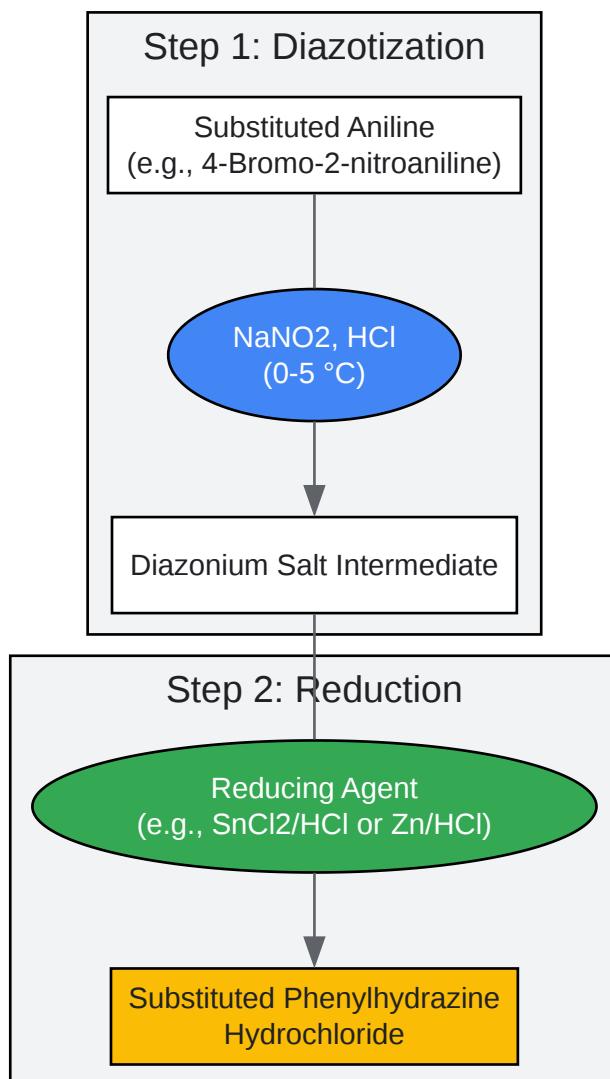
- Light and Air Sensitivity: Phenylhydrazines can degrade upon exposure to light and air, often resulting in a color change to yellow or reddish-brown.[7][8]
- Thermal Stability: It is advisable to avoid excessive heat during storage.[5] A study on phenylhydrazine indicated that decomposition is accelerated at higher temperatures.[9]

Recommended Storage and Handling:

- Containers: Store in a tightly sealed container to prevent exposure to air and moisture.[5][10][11]
- Atmosphere: For prolonged storage, it is recommended to keep the compound under an inert gas atmosphere.
- Environment: The storage area should be cool, dry, and well-ventilated.[5][10][11]
- Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[5] Additionally, some metals may catalyze the decomposition of phenylhydrazines.[9]

Experimental Protocols

General Protocol for Purity Analysis by HPLC:


The following is a representative, non-validated HPLC method for the analysis of phenylhydrazine derivatives. This protocol should be optimized and validated for the specific compound of interest.

- Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water. A small amount of acid, such as 0.1% trifluoroacetic acid, can be added to both solvents to improve peak symmetry.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a concentration of approximately 1 mg/mL.
- Injection Volume: 10 μ L.
- Data Analysis: The purity is generally calculated as the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis and Related Pathways

The synthesis of substituted phenylhydrazine hydrochlorides, including **4-Bromo-2-nitrophenylhydrazine hydrochloride**, typically proceeds via a two-step chemical transformation. The process begins with the diazotization of a corresponding substituted aniline, followed by the reduction of the intermediate diazonium salt.

General Synthesis of Substituted Phenylhydrazine Hydrochlorides

[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway for producing substituted phenylhydrazine hydrochlorides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrC1N3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-2-NITROPHENYLHYDRAZINE HYDROCHLORIDE | 100032-79-9 [amp.chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 622-88-8 4-Bromophenylhydrazine hydrochloride AKSci A011 [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Purity and Stability of 4-Bromo-2-nitrophenylhydrazine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561481#purity-and-stability-of-4-bromo-2-nitrophenylhydrazine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com